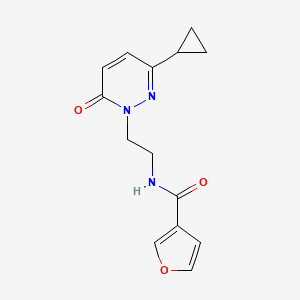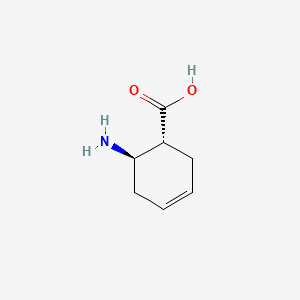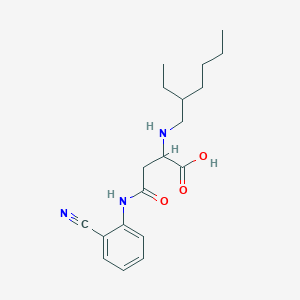![molecular formula C21H25ClN6O3 B2382423 7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919008-23-4](/img/structure/B2382423.png)
7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C21H25ClN6O3 and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality 7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound is part of a broader class of purine analogues known for their diverse biological activities. A study by Kim et al. (1978) detailed the synthesis of imidazo[1,2-a]-s-triazine nucleosides, showcasing a method to create guanine analogues with potential antiviral properties. This process involves condensation and ring annulation steps to produce nucleoside and nucleotide derivatives, demonstrating the compound's role in synthesizing new chemical entities with potential biological applications Kim et al., 1978.
Anticancer and Antiviral Activities
The compound's derivatives have been explored for their biological activities, including antitumor and antiviral effects. Ueda et al. (1987) synthesized novel heterocycles related to this compound, revealing some derivatives' activity against P388 leukemia and their potential vascular relaxing effects. This suggests the compound's structural framework could be beneficial in developing new anticancer agents Ueda et al., 1987.
Psychotropic Potential
Chłoń-Rzepa et al. (2013) explored derivatives of the purine-2,6-dione framework for potential psychotropic activity. By modifying the substituents, they identified compounds with promising antidepressant and anxiolytic-like effects in animal models, indicating the chemical backbone's utility in neuropsychiatric drug development Chłoń-Rzepa et al., 2013.
Cardiovascular Activity
Further investigations into 8-alkylamino derivatives of purine-2,6-dione have shown significant cardiovascular effects, including antiarrhythmic and hypotensive activities. These findings, presented by Chłoń-Rzepa et al. (2004), underscore the compound's potential in developing cardiovascular therapeutics Chłoń-Rzepa et al., 2004.
Crystallographic and Theoretical Investigations
Yahyazadeh and Daneshmandi (2013) conducted a crystallographic and theoretical study on a related triazolo purine derivative, providing insight into the molecular structure and stability of these compounds. This research aids in understanding the compound's chemical behavior and potential interactions with biological targets Yahyazadeh & Daneshmandi, 2013.
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c1-5-31-11-10-27-20-23-18-17(28(20)14(3)13(2)24-27)19(29)26(21(30)25(18)4)12-15-6-8-16(22)9-7-15/h6-9,14H,5,10-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVCCLVKZLLOHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382343.png)
![2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2382345.png)
![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2382348.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2382349.png)

![3-(3-chlorobenzyl)-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2382354.png)



![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)
![ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2382362.png)
